Product packaging for 4-(2,2-Difluoropropoxy)piperidine(Cat. No.:CAS No. 1364633-42-0)

4-(2,2-Difluoropropoxy)piperidine

Cat. No.: B2933929
CAS No.: 1364633-42-0
M. Wt: 179.211
InChI Key: JIRDTVWKYCUKHP-UHFFFAOYSA-N
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Description

4-(2,2-Difluoropropoxy)piperidine is a chemical compound with the molecular formula C8H15F2NO and is a valuable piperidine derivative for research and development . The piperidine ring is a fundamental scaffold in medicinal chemistry, featured in more than twenty classes of pharmaceuticals, making its derivatives crucial for designing new active compounds . This particular molecule incorporates a 2,2-difluoropropoxy side chain. The difluoromethyl group is a common bioisostere used to fine-tune the properties of drug candidates, potentially enhancing metabolic stability and membrane permeability . As such, this compound serves as a versatile building block for synthesizing more complex molecules. Researchers can utilize this compound in various applications, including structure-activity relationship (SAR) studies, as a precursor in the synthesis of potential receptor antagonists or other bioactive molecules, and in the development of compounds for neurological research . It is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H15F2NO B2933929 4-(2,2-Difluoropropoxy)piperidine CAS No. 1364633-42-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2,2-difluoropropoxy)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15F2NO/c1-8(9,10)6-12-7-2-4-11-5-3-7/h7,11H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIRDTVWKYCUKHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC1CCNCC1)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 4 2,2 Difluoropropoxy Piperidine

Established Synthetic Routes to 4-(2,2-Difluoropropoxy)piperidine

The primary and most direct method for the synthesis of this compound involves a nucleophilic substitution reaction.

Identification of Key Precursors and Building Blocks

The synthesis of this compound relies on two principal precursors:

Piperidine (B6355638): A six-membered heterocyclic amine that forms the core structure of the target molecule. unodc.org

2,2-difluoropropanol: The source of the difluoropropoxy group that is introduced onto the piperidine ring.

The selection of these precursors is dictated by the desired final structure, where the piperidine ring is functionalized at the 4-position with the difluoropropoxy moiety.

Reaction Conditions and Optimization Strategies for Preparative Synthesis

The preparative synthesis of this compound is typically achieved through the reaction of piperidine with 2,2-difluoropropanol. A common and effective method involves the use of a strong base, such as sodium hydride, to deprotonate the hydroxyl group of 2,2-difluoropropanol, forming a more nucleophilic alkoxide. This is followed by a nucleophilic substitution reaction with a suitable piperidine derivative.

To ensure the desired product is obtained with high yield and purity, the reaction is generally carried out under an inert atmosphere to prevent oxidation. Careful temperature control is also crucial to manage the reaction rate and minimize the formation of byproducts.

General Approaches for the Synthesis of Fluoroalkoxy Piperidine Derivatives

The synthesis of the broader class of fluoroalkoxy piperidine derivatives, including this compound, can be accomplished through several established synthetic strategies. These methods offer versatility in introducing the piperidine ring and its substituents.

Catalytic Hydrogenation of Pyridine (B92270) Derivatives

A widely employed method for the synthesis of piperidines is the catalytic hydrogenation of the corresponding pyridine derivatives. mdpi.comnih.gov This fundamental process involves the reduction of the aromatic pyridine ring to a saturated piperidine ring. mdpi.com

Various transition metal catalysts, including platinum, palladium, rhodium, and ruthenium, are effective for this transformation. asianpubs.orgd-nb.info The choice of catalyst and reaction conditions (temperature, pressure, and solvent) can influence the stereoselectivity of the reduction, which is a critical consideration in pharmaceutical applications. mdpi.com For instance, platinum oxide (PtO2) has been used as a catalyst for the hydrogenation of substituted pyridines in glacial acetic acid at room temperature under hydrogen pressure. asianpubs.org Rhodium on carbon has also been shown to be effective, sometimes under lower pressures. nih.gov Bimetallic catalysts, such as palladium-copper and palladium-silver, have demonstrated high activity and selectivity in the hydrogenation of pyridine to piperidine. d-nb.info

A key challenge in the hydrogenation of fluoroalkyl-substituted pyridines can be hydrodefluorination, where the fluorine atoms are undesirably removed. enamine.net However, this method has been shown to be effective for 1,1-difluoroalkyl derivatives. enamine.net

Table 1: Catalysts and Conditions for Pyridine Hydrogenation

CatalystConditionsSubstrate ScopeReference
PtO2H2 (50-70 bar), Acetic Acid, Room TempSubstituted Pyridines asianpubs.org
Rh/CH2 (low pressure)Pyridines nih.gov
Pd-Cu/Al2O3H2 (70 atm), 60°CPyridine d-nb.info
Pd-Ag/Al2O3H2 (70 atm), 60°CPyridine d-nb.info
Ruthenium DioxideHigh Temp, High PressurePyridines asianpubs.org
Cobalt Nanoparticles-Pyridine Derivatives d-nb.info

Aminolysis Reactions for Piperidine Ring Formation

Intramolecular cyclization reactions provide another powerful route to piperidine derivatives. One such approach is intramolecular aminolysis, where a suitably functionalized acyclic precursor containing both an amine and a leaving group undergoes ring closure to form the piperidine ring. nih.gov This method is particularly useful for constructing highly substituted piperidines.

For example, the intramolecular reductive amination of a diformyl intermediate, obtained from the oxidative cleavage of a cyclic olefin, with a fluorine-containing amine can lead to the formation of fluorine-containing piperidines. researchgate.net This strategy allows for the stereocontrolled synthesis of complex piperidine structures.

Mannich-Type Reactions in Piperidine Synthesis

The Mannich reaction is a three-component condensation reaction that is highly effective for the formation of C-C bonds and the introduction of an aminomethyl group. mdpi.com This reaction can be adapted for the synthesis of piperidine derivatives. ru.nlresearchgate.net

In the context of piperidine synthesis, a Mannich-type reaction can involve the reaction of an aldehyde, an amine (or ammonia), and a compound containing an active hydrogen. mdpi.com Stereoselective Mannich reactions, using chiral auxiliaries or catalysts, have been developed to produce enantiomerically pure piperidine alkaloids and their derivatives. ru.nl These reactions often proceed through the formation of an iminium ion, which then undergoes nucleophilic attack to form the piperidine ring. ru.nl The vinylogous Mannich reaction, which utilizes a functionalized dienolate, has also been developed as a versatile method for constructing multi-substituted chiral piperidines. rsc.org

Stereoselective Synthesis of Piperidine Scaffolds

The creation of chiral piperidine frameworks is of paramount importance in medicinal chemistry. While specific methods for the direct stereoselective synthesis of this compound are not extensively documented in the literature, several established strategies for the asymmetric synthesis of substituted piperidines can be adapted. These methods often involve the stereoselective construction of the piperidine ring or the enantioselective functionalization of a pre-existing piperidine or pyridine precursor.

One powerful approach involves the use of chiral catalysts to control the stereochemical outcome of key bond-forming reactions. For instance, rhodium-catalyzed asymmetric hydrogenation of appropriately substituted pyridinium (B92312) salts can yield chiral piperidines with high enantiomeric excess. dicp.ac.cn This method could be applied to a pyridine precursor bearing a 4-(2,2-difluoropropoxy) substituent. Another strategy is the enantioselective reduction or functionalization of pyridine itself, though this can be challenging due to the aromaticity of the pyridine ring. acs.org To circumvent this, pyridinium salts are often used as substrates. acs.org

Furthermore, intramolecular cyclization reactions are a cornerstone of heterocyclic synthesis. A modular, one-pot synthesis of piperidin-4-ols has been developed via a sequence involving gold-catalyzed cyclization, chemoselective reduction, and a spontaneous Ferrier rearrangement. nih.gov By employing a chiral amine derived from a chiral sulfinyl imine, this method can be rendered enantioselective, providing access to chiral piperidin-4-ol derivatives that could serve as precursors to this compound. nih.gov

The synthesis of chiral 4-amino-3-hydroxy piperidines has also been explored through various strategies, including Rh(I)-catalyzed asymmetric hydrogenation and the use of biocatalytic resolution, which could be adapted to introduce the desired stereochemistry prior to the installation of the 2,2-difluoropropoxy group. rsc.org

A summary of general strategies applicable to the stereoselective synthesis of the this compound scaffold is presented below:

Synthetic StrategyKey FeaturesPotential Application to Target Compound
Asymmetric Hydrogenation Rh-catalyzed hydrogenation of substituted pyridinium salts. dicp.ac.cnHydrogenation of a 4-(2,2-difluoropropoxy)pyridinium salt.
Modular Synthesis Gold-catalyzed cyclization of N-homopropargyl amides using chiral amines. nih.govSynthesis of a chiral 4-hydroxypiperidine (B117109) precursor.
Intramolecular Cyclization Enantioselective radical-mediated C-H cyanation of acyclic amines. nih.govFormation of a chiral piperidine with a handle for further functionalization.
Biocatalysis Enzymatic resolution of racemic intermediates. rsc.orgResolution of a racemic precursor to chiral this compound.

Chemical Reactivity Profile of the this compound System

The chemical reactivity of this compound is dictated by the interplay of its two key components: the secondary amine of the piperidine ring and the gem-difluoroalkoxy ether linkage.

Reactions Involving the Piperidine Nitrogen (e.g., N-Alkylation, N-Acylation, Salt Formation)

The nitrogen atom of the piperidine ring is nucleophilic and readily undergoes a variety of chemical transformations.

N-Alkylation: The secondary amine can be alkylated using various alkylating agents. This reaction is typically carried out in the presence of a base to neutralize the acid formed during the reaction. researchgate.net Common alkylating agents include alkyl halides. The choice of base and solvent is crucial to control the extent of alkylation and prevent the formation of quaternary ammonium (B1175870) salts. researchgate.net For instance, using a hindered base like N,N-diisopropylethylamine can favor mono-alkylation. researchgate.net Metallaphotoredox catalysis offers a modern alternative for N-alkylation under mild, room temperature conditions, accommodating a broad range of alkyl bromides. princeton.edu

N-Acylation: The piperidine nitrogen can be readily acylated with acylating agents such as acyl chlorides or acid anhydrides to form the corresponding amides. nih.govresearchgate.net This reaction is often performed in the presence of a base, like triethylamine (B128534) or pyridine, to scavenge the generated acid. The introduction of an N-acyl group can significantly influence the conformational preference of the piperidine ring. researchgate.net

Salt Formation: As a basic compound, this compound can form salts with various inorganic and organic acids. google.com The formation of a salt can significantly alter the physicochemical properties of the compound, such as its solubility and crystallinity. nih.gov The selection of the appropriate counter-ion is a critical step in drug development. nih.gov For example, piperine (B192125) has been reacted with toluenesulfonic acid to form a salt with improved solubility and anti-inflammatory effects. nih.gov

A table summarizing these reactions is provided below:

ReactionReagents and ConditionsProduct
N-Alkylation Alkyl halide, Base (e.g., K₂CO₃, DIPEA), Solvent (e.g., DMF, ACN) researchgate.netN-Alkyl-4-(2,2-difluoropropoxy)piperidine
N-Acylation Acyl chloride or Anhydride, Base (e.g., Triethylamine), Solvent (e.g., CH₂Cl₂) nih.govN-Acyl-4-(2,2-difluoropropoxy)piperidine
Salt Formation Inorganic or Organic Acid (e.g., HCl, H₂SO₄, Tartaric acid) google.com4-(2,2-Difluoropropoxy)piperidinium salt

Transformations of the Difluoropropoxy Moiety

The 2,2-difluoropropoxy group is generally considered to be chemically robust due to the strength of the C-F bonds. Gem-difluoroalkenes, which can be seen as related structures, are known for their metabolic stability and can act as mimics for carbonyl or amide groups. nih.gov The gem-difluoro unit in an alkoxy group can influence the conformation of the molecule and has been shown to impact metabolic stability, in some cases leading to different metabolic pathways compared to non-fluorinated analogues. rsc.orgnih.gov

While the ether linkage itself is relatively stable, particularly under basic and neutral conditions, it can be cleaved under harsh acidic conditions. The presence of the two fluorine atoms on the adjacent carbon atom is expected to have an electron-withdrawing effect, which might influence the reactivity of the ether oxygen. However, specific transformations directly involving the 2,2-difluoropropoxy group attached to a piperidine are not well-documented and would likely require forcing conditions that could also affect the piperidine ring. The chemical stability of fluorinated ethers makes them attractive for applications where resistance to degradation is required. rsc.orgnih.gov

Oxidative Reactions

The piperidine ring is susceptible to oxidation, and the presence of substituents can influence the outcome of such reactions. The oxidation of N-aryl piperidines bearing electron-withdrawing groups has been studied, which may provide some insight into the behavior of the title compound. nih.gov The electron-withdrawing nature of the 4-(2,2-difluoropropoxy) group could potentially make the piperidine ring less susceptible to oxidation compared to unsubstituted piperidine.

Electrochemical methods can be used to achieve controlled oxidation. Depending on the conditions (e.g., direct current vs. alternating current electrolysis), one- or two-electron oxidation pathways can be favored, leading to different functionalized products. nih.govchemrxiv.org However, the oxidation of N-aryl piperidines has been reported to give poor yields, possibly due to the destabilization of the α-amino radical intermediate. nih.govchemrxiv.org

Derivatization Strategies for Advanced Chemical Applications

Silylation for Analytical Enhancements

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique, but its application to polar compounds containing active hydrogens, such as the secondary amine in this compound, can be challenging. Derivatization with a silylating agent is a common strategy to increase the volatility and thermal stability of such analytes. sigmaaldrich.comresearchgate.net

The secondary amine of the piperidine ring can be converted to a trimethylsilyl (B98337) (TMS) derivative by reacting it with a silylating reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). sigmaaldrich.com The reactivity of amines towards silylation is generally primary > secondary. sigmaaldrich.com For hindered or less reactive amines, the addition of a catalyst such as trimethylchlorosilane (TMCS) or pyridine can be beneficial. sigmaaldrich.comcolostate.edu It is important to perform the reaction under anhydrous conditions as silyl (B83357) derivatives are sensitive to hydrolysis. researchgate.net The resulting silylated derivative is more amenable to GC-MS analysis, allowing for better chromatographic separation and mass spectral analysis.

Derivatization AgentTypical ConditionsPurpose
BSTFA (+/- TMCS) Anhydrous solvent (e.g., Acetonitrile), Heat (if necessary) sigmaaldrich.comresearchgate.netIncreases volatility and thermal stability for GC-MS analysis.

Acylation and Alkylation for Functional Group Modifications

Functionalization of the piperidine nitrogen via acylation and alkylation is a fundamental strategy in organic synthesis to modulate the physicochemical properties of the parent molecule. These reactions are typically high-yielding and allow for the systematic exploration of structure-activity relationships in drug discovery programs. clinmedkaz.org

Acylation involves the reaction of the piperidine nitrogen with an acylating agent, such as an acyl chloride or anhydride, typically in the presence of a base to neutralize the acid byproduct. This transformation converts the secondary amine into an amide. Amide formation is often used to introduce specific structural motifs or to act as a protecting group. wikipedia.org For instance, the acetyl (Ac) and benzoyl (Bz) groups are common protecting groups for amines. wikipedia.org

Alkylation introduces an alkyl group onto the piperidine nitrogen. This is commonly achieved by reacting this compound with an alkyl halide (e.g., alkyl bromide or iodide). researchgate.net The reaction is often performed in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile, and may utilize a base such as potassium carbonate or sodium hydride to deprotonate the piperidine nitrogen, enhancing its nucleophilicity. researchgate.netresearchgate.net Care must be taken to control the reaction conditions, as over-alkylation can lead to the formation of a quaternary ammonium salt, especially if an excess of the alkylating agent is used. researchgate.net

These functional group modifications are instrumental in creating libraries of compounds for screening purposes. The choice of the acyl or alkyl group can significantly influence properties such as lipophilicity, metabolic stability, and target-binding affinity. mdpi.com

Table 1: Reagents for Acylation and Alkylation of this compound This table is interactive. Users can sort the data by clicking on the column headers.

Reaction Type Reagent Class Specific Example Resulting Functional Group
Acylation Acyl Halide Acetyl Chloride N-Acetyl
Acylation Acid Anhydride Acetic Anhydride wikipedia.org N-Acetyl
Acylation Acyl Halide Benzoyl Chloride N-Benzoyl
Alkylation Alkyl Halide Methyl Iodide researchgate.net N-Methyl
Alkylation Alkyl Halide Ethyl Bromide researchgate.net N-Ethyl

Chiral Derivatization for Stereochemical Analysis

The parent molecule, this compound, is achiral and therefore does not exist as enantiomers. However, it can serve as a scaffold for the synthesis of chiral derivatives, for example, by introducing a substituent on the piperidine ring at positions 2, 3, 5, or 6. whiterose.ac.uk When a chiral derivative is synthesized as a mixture of enantiomers (a racemate), it is often necessary to determine the enantiomeric composition or optical purity.

Chiral derivatization is a classic analytical technique used for this purpose. wikipedia.org The method involves reacting the mixture of enantiomers with a single, optically pure enantiomer of a second compound, known as a chiral derivatizing agent (CDA). wikipedia.org This reaction converts the pair of enantiomers into a pair of diastereomers.

Unlike enantiomers, which have identical physical and spectral properties (except for their interaction with polarized light), diastereomers have different physical properties and can be distinguished and quantified by standard analytical methods like gas chromatography (GC), high-performance liquid chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy. wikipedia.orgscirp.org

For a chiral derivative of this compound that contains an additional reactive site (such as a hydroxyl or amino group on a substituent), a CDA like Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid) or its acyl chloride could be used. wikipedia.org The resulting diastereomeric esters or amides can then be separated and quantified, allowing for the determination of the enantiomeric excess (ee) of the original chiral molecule. wikipedia.orgscirp.org This analytical step is critical in asymmetric synthesis and for understanding the stereoselective interactions of chiral molecules in biological systems.

Table 2: Common Chiral Derivatizing Agents (CDAs) and Their Applications This table is interactive. Users can sort the data by clicking on the column headers.

Chiral Derivatizing Agent (CDA) Reactive Functional Group on Analyte Resulting Diastereomer Analytical Method
(R)- or (S)-Mosher's acid chloride wikipedia.org Alcohols, Amines Diastereomeric Esters/Amides NMR, HPLC, GC
(-)-(1R)-Menthyl chloroformate scirp.org Amines Diastereomeric Carbamates GC
(S)-(+)-4-(N,N-dimethylaminosulfonyl)-7-(3-aminopyrrolidin-1-yl)-2,1,3-benzoxadiazole nih.gov Carboxylic Acids Diastereomeric Amides HPLC-Fluorescence

Spectroscopic Characterization and Structural Elucidation of 4 2,2 Difluoropropoxy Piperidine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. For 4-(2,2-Difluoropropoxy)piperidine, a complete NMR analysis would involve ¹H, ¹³C, and ¹⁹F NMR experiments.

Proton (¹H) NMR Analysis for Chemical Shift and Coupling Patterns

A ¹H NMR spectrum would reveal the number of different types of protons present in the molecule and their immediate electronic environment. The piperidine (B6355638) ring protons would be expected to show complex splitting patterns due to spin-spin coupling with each other. The protons on the carbon atoms adjacent to the nitrogen and the oxygen would be shifted downfield. The protons of the 2,2-difluoropropoxy group would also exhibit characteristic signals. Specifically, the methylene (B1212753) protons (OCH₂) would likely appear as a triplet, coupled to the two fluorine atoms, and the methyl protons (CH₃) would likely appear as a triplet, also coupled to the fluorine atoms.

Carbon-13 (¹³C) NMR Analysis for Carbon Skeleton Elucidation

A ¹³C NMR spectrum would provide information about the carbon framework of the molecule. Each unique carbon atom would give a distinct signal. The carbon atom attached to the two fluorine atoms (CF₂) would show a characteristic triplet in a proton-decoupled ¹³C NMR spectrum due to carbon-fluorine coupling. The chemical shift of this carbon would be significantly affected by the electronegative fluorine atoms. The carbon atoms of the piperidine ring would appear in the aliphatic region of the spectrum, with the carbons bonded to the nitrogen and oxygen being shifted to lower field.

Fluorine-19 (¹⁹F) NMR Analysis for Fluorine Environment

¹⁹F NMR spectroscopy is highly sensitive and provides specific information about the fluorine atoms in a molecule. For this compound, the two equivalent fluorine atoms would be expected to give a single signal. The multiplicity of this signal would be a quartet, due to coupling with the adjacent methylene protons (OCH₂), which would be further split into a quartet by the methyl protons (CH₃), or a more complex pattern depending on the relative coupling constants. The chemical shift would be indicative of the electronic environment of the geminal difluoro group.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry would be used to determine the molecular weight of this compound and to gain insight into its structure through analysis of its fragmentation pattern. The molecular ion peak (M⁺) would confirm the molecular formula. Common fragmentation pathways would likely involve the loss of the propoxy side chain, or fragmentation of the piperidine ring.

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the C-H bonds of the piperidine ring and the propoxy group, the C-O-C ether linkage, the N-H bond of the secondary amine in the piperidine ring, and the strong C-F bonds.

Advanced Spectroscopic Techniques for Conformation and Dynamics

To study the three-dimensional structure and dynamic processes, such as ring inversion of the piperidine moiety, advanced NMR techniques like 2D NMR (COSY, HSQC, HMBC) and variable temperature NMR would be employed. These experiments would allow for the unambiguous assignment of all proton and carbon signals and provide insights into the conformational preferences of the molecule.

Computational and Theoretical Investigations of 4 2,2 Difluoropropoxy Piperidine

Quantum Chemical Studies (e.g., Density Functional Theory)

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the intrinsic properties of a molecule by solving the Schrödinger equation in an approximate manner. mdpi.com These calculations provide a detailed picture of electron distribution and energy, which are fundamental to understanding molecular stability, reactivity, and geometry. nih.govsaarj.com For 4-(2,2-Difluoropropoxy)piperidine, DFT studies can characterize the influence of the difluoroalkoxy substituent on the piperidine (B6355638) scaffold.

The electronic character of a molecule is described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the frontier molecular orbitals (FMOs) that govern chemical reactivity. irjweb.com The HOMO is the region from which an electron is most likely to be donated (nucleophilic character), while the LUMO is the region most likely to accept an electron (electrophilic character). wuxiapptec.commdpi.com

The energy gap between the HOMO and LUMO (ΔE_gap) is a crucial parameter indicating the molecule's kinetic stability and chemical reactivity. irjweb.commdpi.com A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com In this compound, the electron-withdrawing nature of the fluorine atoms is expected to lower the energy of both frontier orbitals. The piperidine nitrogen's lone pair would significantly contribute to the HOMO, making it a primary site for electrophilic attack or protonation. The LUMO is likely distributed across the σ-antibonding orbitals of the C-F and C-O bonds.

Table 1: Illustrative Frontier Orbital Properties of this compound

ParameterPredicted Value (Illustrative)Significance
E_HOMO~ -6.5 eVEnergy of the highest occupied molecular orbital; related to ionization potential and nucleophilicity.
E_LUMO~ 1.5 eVEnergy of the lowest unoccupied molecular orbital; related to electron affinity and electrophilicity.
ΔE_gap (HOMO-LUMO)~ 8.0 eVIndicates high kinetic stability and relatively low chemical reactivity. wuxiapptec.com

Note: These values are illustrative and would be precisely determined through specific DFT calculations (e.g., at the B3LYP/6-311G* level of theory). nih.gov*

The three-dimensional structure of this compound dictates how it interacts with its environment. Conformational analysis reveals the most stable spatial arrangements of the atoms.

Piperidine Ring: Like cyclohexane, the piperidine ring predominantly adopts a chair conformation, which minimizes angular and torsional strain. asianpubs.orged.ac.uk The substituent at the 4-position can exist in either an axial or equatorial orientation. For a bulky group like the 2,2-difluoropropoxy chain, the equatorial position is strongly favored to minimize steric hindrance (1,3-diaxial interactions) with the axial hydrogens on the ring. asianpubs.org

Table 2: Energetic Considerations for Conformational Isomers

Conformer FeatureFavored OrientationPrimary ReasonRelative Energy (kcal/mol)
4-substituent on Piperidine RingEquatorialMinimization of 1,3-diaxial steric strain. nih.gov0 (Reference)
4-substituent on Piperidine RingAxialSteric clashes with axial hydrogens.+2 to +5 (Estimated)
Fluoroalkoxy Chain RotationSpecific gauche/anti rotamersBalance of steric, electrostatic, and hyperconjugative effects. d-nb.infoVaries (Typically < 2)

Chemical Hardness (η): Measures the resistance to a change in electron distribution. A higher hardness value correlates with greater stability. mdpi.com

Electronegativity (χ): Represents the ability of the molecule to attract electrons.

Electrophilicity Index (ω): Quantifies the molecule's ability to act as an electrophile. mdpi.com

The presence of the electronegative difluoropropoxy group is expected to impart a high chemical hardness to the molecule, suggesting good thermodynamic stability. nih.gov

Table 3: Predicted Chemical Reactivity and Stability Descriptors

DescriptorFormulaPredicted CharacteristicImplication for this compound
Chemical Hardness (η)(E_LUMO - E_HOMO) / 2HighHigh stability, low reactivity. mdpi.com
Electronegativity (χ)-(E_HOMO + E_LUMO) / 2ModerateModerate tendency to attract electrons.
Electrophilicity Index (ω)χ² / (2η)Low to ModerateLimited capacity to act as a global electron acceptor.

Molecular Docking and Binding Mode Analysis (In Silico)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.netbibliotekanauki.pl This method is crucial in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of a ligand's activity. nih.gov For this compound, docking studies can identify potential biological targets and elucidate its binding mode.

The piperidine scaffold is a common feature in many centrally active pharmaceuticals, targeting receptors and enzymes. Therefore, relevant biological targets for this compound could include G-protein coupled receptors (GPCRs) like dopamine (B1211576) or serotonin (B10506) receptors, or enzymes such as acetylcholinesterase or monoamine oxidase. nih.gov Docking simulations would place the molecule into the binding site of a selected target protein and score the interaction based on a force field that estimates the binding affinity. mdpi.com The resulting poses reveal the key interactions that stabilize the ligand-protein complex. drugbank.com

A hypothetical docking study might show the piperidine nitrogen forming a crucial salt bridge with an acidic residue (e.g., Aspartic or Glutamic acid) in the receptor's binding pocket, a common interaction for amine-containing ligands. The difluoropropoxy group would likely occupy a hydrophobic pocket, with the fluorine atoms potentially forming specific, favorable interactions with the protein backbone or side chains. mdpi.com

The stability of a ligand-protein complex is determined by a combination of non-covalent interactions.

Hydrogen Bonding: The nitrogen atom of the piperidine ring is a key hydrogen bond acceptor. If protonated at physiological pH, the resulting N-H group becomes a strong hydrogen bond donor. ed.ac.uk The ether oxygen in the propoxy chain is a weaker hydrogen bond acceptor. Analysis of docking poses would identify specific amino acid residues (e.g., Serine, Threonine, Tyrosine, or backbone amides) that participate in these hydrogen bonds. jbcpm.comunpad.ac.id

Hydrophobic Interactions: The propyl chain and the piperidine ring's methylene (B1212753) groups create a nonpolar surface that can engage in favorable hydrophobic interactions with nonpolar amino acid residues like Leucine, Isoleucine, Valine, and Phenylalanine within the binding pocket. mdpi.comunpad.ac.id These interactions are a major driving force for ligand binding. The difluoromethyl group (CF2) also contributes to these hydrophobic interactions and can engage in specific fluorine-protein contacts, sometimes referred to as orthogonal multipolar interactions, which can enhance binding affinity.

Table 4: Potential Ligand-Protein Interactions for this compound

Molecular MoietyType of InteractionPotential Interacting Protein Residues
Piperidine Nitrogen (protonated)Hydrogen Bond (Donor), Salt BridgeAspartic Acid, Glutamic Acid, Serine, Threonine
Piperidine Nitrogen (neutral)Hydrogen Bond (Acceptor)Serine, Threonine, Tyrosine, Asparagine, Glutamine
Ether OxygenHydrogen Bond (Acceptor)Backbone N-H, Serine, Threonine
Propoxy Chain & Piperidine RingHydrophobic InteractionsLeucine, Valine, Isoleucine, Phenylalanine, Tryptophan
Difluoro (CF2) GroupHydrophobic, Fluorine-specific contactsAlanine, Leucine, Glycine; Carbonyl carbons of the backbone

Molecular Dynamics Simulations to Investigate Ligand-Target Dynamics

Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movements of atoms and molecules over time. optica.orgresearchgate.netarabjchem.orgbenthamdirect.commdpi.comrsc.orgnih.govmdpi.comnih.gov In the context of drug discovery and design, MD simulations provide valuable insights into the dynamic interactions between a ligand, such as this compound, and its biological target, which is often a protein receptor or enzyme. arabjchem.orgbenthamdirect.commdpi.comrsc.orgnih.govmdpi.com These simulations can reveal details about the stability of the ligand-target complex, the key amino acid residues involved in binding, and the conformational changes that occur upon ligand binding.

The general process of conducting an MD simulation for a ligand-target complex involves several key steps. Initially, the three-dimensional structures of both the ligand and the target protein are required. These are often obtained from experimental methods like X-ray crystallography or NMR spectroscopy, or they can be predicted using computational modeling techniques. The ligand is then placed into the binding site of the protein, a process known as molecular docking. arabjchem.orgbenthamdirect.commdpi.comrsc.orgnih.gov This initial complex is then solvated in a box of water molecules and ions to mimic physiological conditions. researchgate.net

Once the system is set up, the simulation itself begins. This involves calculating the forces between all atoms in the system and using these forces to predict the movement of each atom over a very short time step (typically on the order of femtoseconds). By repeating this process millions of times, a trajectory of the system's evolution over time (often nanoseconds to microseconds) is generated. researchgate.netmdpi.com

Analysis of the MD simulation trajectory can provide a wealth of information about the ligand-target dynamics. Key parameters that are often analyzed include the root-mean-square deviation (RMSD) of the protein and ligand, which indicates the stability of the complex over the course of the simulation. researchgate.net A stable RMSD suggests that the ligand remains bound in a consistent manner.

Furthermore, the interactions between the ligand and the protein can be monitored throughout the simulation. This includes the formation and breaking of hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that contribute to the binding affinity. arabjchem.orgrsc.org For a compound like this compound, specific interactions involving the fluorine atoms, the ether oxygen, and the piperidine ring can be investigated. Studies on other fluorinated piperidine derivatives have highlighted the significant role of fluorine in modulating binding affinity and conformational preferences. researchgate.netd-nb.inforesearchgate.net The electronegativity of the fluorine atoms can lead to specific electrostatic interactions, including halogen bonds, which can be crucial for ligand recognition and binding. mdpi.com

The conformational flexibility of both the ligand and the protein can also be assessed. The piperidine ring of this compound can exist in different conformations, such as chair or boat forms, and the preference for a particular conformation can be influenced by its interactions within the binding pocket. nih.govasianpubs.org MD simulations can reveal which conformation is most stable when bound to the target and how the ligand adapts its shape to fit the binding site.

To illustrate the type of data that can be obtained from such simulations, the following tables present hypothetical yet representative findings from a simulated MD study of this compound bound to a target protein.

Table 1: Key Interacting Residues and Interaction Types

Interacting ResidueInteraction TypeOccupancy (%)
Asp115Hydrogen Bond85.2
Tyr308π-π Stacking65.7
Phe290Hydrophobic92.1
Ser198Halogen Bond (with Fluorine)45.3
Val201van der Waals98.5

This table showcases the primary amino acid residues in the binding pocket that interact with the ligand and the nature of those interactions, along with the percentage of simulation time for which the interaction is maintained.

Table 2: Root-Mean-Square Deviation (RMSD) Analysis

System ComponentAverage RMSD (Å)Standard Deviation (Å)
Protein Backbone1.50.3
Ligand (heavy atoms)0.80.2
Ligand-Protein Complex1.70.4

This table provides a summary of the structural stability of the system during the simulation. Lower RMSD values indicate greater stability.

Table 3: Conformational Analysis of the Piperidine Ring

ConformationPopulation (%)
Chair92.5
Twist-Boat5.3
Boat2.2

This table indicates the preferred conformation of the piperidine ring of the ligand when bound to the target protein.

Structure Activity Relationship Sar Studies of 4 2,2 Difluoropropoxy Piperidine Derivatives in Vitro and Pre Clinical Focus

Design Principles for Systematic SAR Exploration of Piperidine (B6355638) Derivatives

The systematic exploration of piperidine derivatives to establish clear SAR is guided by several core principles in medicinal chemistry. A primary strategy involves pharmacophore modeling, which identifies the essential spatial arrangement of chemical features required for biological activity. For instance, a "Y-shape" pharmacophore model was instrumental in designing novel piperidine-4-carboxamide derivatives as potent CCR5 inhibitors. nih.gov

Quantitative structure-activity relationship (QSAR) studies offer another powerful tool. By building computational models, such as 3D-QSAR, researchers can correlate the chemical structures of a series of compounds with their biological activities. cambridgemedchemconsulting.com This approach was used to understand how different substitutions on piperidine carboxamide derivatives affected their potency as anaplastic lymphoma kinase (ALK) inhibitors, allowing for the rational design of more effective compounds. cambridgemedchemconsulting.com

Modern synthetic methodologies are pivotal for systematically exploring the chemical space around the piperidine core. Site-selective C-H functionalization, for example, allows chemists to introduce modifications at specific positions (C2, C3, or C4) of the piperidine ring, which might otherwise be difficult to access. nih.govenamine.net This technique, often employing specialized rhodium catalysts, enables a methodical investigation of how substituent placement impacts biological activity, providing a direct path to positional analogues of a lead compound. nih.govenamine.net

Finally, the principle of bioisosteric replacement is fundamental. This involves substituting one functional group for another with similar physical or chemical properties to enhance a molecule's potency or pharmacokinetic profile. nih.gov The replacement of a simple alkoxy group with a fluoroalkoxy group, such as 2,2-difluoropropoxy, is a classic example of this strategy, aiming to improve metabolic stability and modulate electronic properties.

Impact of Substitutions on the Piperidine Ring on In Vitro Activity

The nature and position of substituents on the piperidine ring profoundly influence the in vitro activity and selectivity of its derivatives. SAR studies have repeatedly shown that even minor modifications can lead to significant changes in biological outcomes.

The position of substitution is critical. For a series of monoamine oxidase (MAO) inhibitors, a hydroxyl group placed at the para-position (C4) of a piperidine ring yielded the highest inhibitory activity, proving superior to a meta-substitution. nih.gov In a different context, for a class of antitubercular agents, attaching a piperidine ring to the C-6 position of a linked pyridine (B92270) ring resulted in the greatest potency compared to other substitution patterns. nih.gov

The type of substituent is equally important. In the same MAO inhibitor series, a 4-methyl substituent on the piperidine ring led to high MAO-B specific inhibition. nih.gov For dopamine (B1211576) transporter (DAT) inhibitors based on a 4-chlorophenyl-piperidine scaffold, a 3-n-propyl derivative was found to be the most potent, with a binding affinity 33-fold higher than that of cocaine. rsc.org In another study on receptor binding, N-(1-arylalkyl-piperidin-4-yl) carboxamides demonstrated higher affinities for Dopamine D4 and Serotonin (B10506) 5-HT2A receptors compared to their N-(4-arylalkylamino-piperidin-1-yl) counterparts, highlighting the impact of the attachment point to the piperidine nitrogen. researchgate.net

Furthermore, substitutions can be used to fine-tune physicochemical properties. For example, introducing a substituent at the 2-position of the piperidine ring was shown to effectively enhance the aqueous solubility of a series of MeV-RdRp inhibitors.

The following table summarizes key findings on how piperidine ring substitutions affect in vitro activity for various targets.

Target/ActivityPiperidine ScaffoldSubstitutionImpact on In Vitro Activity
Monoamine Oxidase (MAO)Piperidinepara-hydroxyMaximum inhibitory activity for MAO-A and MAO-B. nih.gov
Monoamine Oxidase B (MAO-B)Piperidine4-methylHigh inhibitory activity and selectivity for MAO-B. nih.gov
Dopamine Transporter (DAT)4-(4-chlorophenyl)piperidine3-n-propylMost potent derivative, with a binding affinity of 3 nM. rsc.org
D4.2 and 5-HT2A ReceptorsNaphthamide-piperidineN-benzyl at position 1Favorable interaction and higher affinity. researchgate.net
Antitubercular ActivityPyridine-linked piperidinePiperidine at C-6 of pyridineHighest potency among analogs. nih.gov
Aqueous SolubilityPiperidineSubstituent at C-2Enhanced aqueous solubility.

Influence of the Fluoroalkoxy Group on Target Binding and Selectivity

The introduction of a 2,2-difluoropropoxy group at the 4-position of the piperidine ring is a deliberate medicinal chemistry strategy designed to leverage the unique properties of fluorine to enhance drug-like characteristics. The gem-difluoromethylene (CF2) group is not merely a passive spacer but an active modulator of a molecule's biological and physicochemical profile.

One of the primary benefits of this substitution is enhanced metabolic stability . nih.govnih.gov The C-F bond is significantly stronger than a C-H bond, making the α-carbon of the propoxy group resistant to oxidative metabolism by cytochrome P450 enzymes. researchgate.net This blocks common metabolic pathways like O-dealkylation, which can increase the compound's half-life and bioavailability. cambridgemedchemconsulting.comresearchgate.net Studies have shown that gem-difluorination generally improves or does not negatively affect metabolic stability. nih.gov

The strong electron-withdrawing nature of the two fluorine atoms significantly alters the electronic properties of the alkoxy group. This influences the molecule's pKa, dipole moment, and hydrogen bond accepting ability, which can in turn affect how the molecule interacts with its biological target. nih.gov While the ether oxygen in a difluoroalkoxy group is a weaker hydrogen bond acceptor than in a non-fluorinated ether, the C-F bonds can participate in favorable dipole-dipole or orthogonal multipolar interactions with the protein target, potentially increasing binding affinity and selectivity.

Perhaps most critically, the gem-difluoroalkoxy group can exert significant conformational control . researchgate.net The stereoelectronic effects of the CF2 group can create a conformational preference or constraint, forcing the substituent or even the entire molecule into a specific three-dimensional shape. This pre-organization can lower the entropic penalty of binding to a receptor, leading to higher affinity. researchgate.net By locking the molecule into a bioactive conformation that fits optimally into the target's binding pocket, selectivity for the desired target over off-targets can be dramatically improved.

The table below outlines the key effects of incorporating a gem-difluoroalkoxy group.

PropertyEffect of 2,2-Difluoropropoxy GroupConsequence for Drug Design
Metabolic Stability Blocks oxidative metabolism at the α-carbon. researchgate.netnih.govIncreased half-life and bioavailability. cambridgemedchemconsulting.com
Physicochemical Properties Modulates pKa, lipophilicity (LogP), and dipole moment due to inductive effects. nih.govCan optimize solubility and membrane permeability.
Conformational Profile Acts as a conformational constraint, favoring specific 3D arrangements.Reduces entropic penalty upon binding, potentially increasing affinity and selectivity. researchgate.net
Target Interactions Can participate in specific dipole-dipole and multipolar interactions with the receptor.Provides additional non-covalent interactions that can contribute to binding energy.

Role of Linker Modifications in Activity Profiles

Linker Length is often finely tuned to achieve optimal geometry for receptor binding. For a series of MAO-B inhibitors, the ideal linker length between an MDP ring and the piperidine ring was found to be 2-5 carbons. nih.gov In contrast, for a set of D4.2 and 5-HT2A receptor ligands, increasing the linker length between a phenyl ring and the piperidine nitrogen led to a decrease in affinity. researchgate.net

The Chemical Nature of the linker is also crucial. In the development of influenza virus inhibitors, an ether linkage between a quinoline (B57606) moiety and the piperidine ring was determined to be essential for potent activity. A separate study on MAO inhibitors showed that converting an amide linker to a thioamide linkage resulted in a drastic reduction of inhibitory activity, demonstrating high sensitivity to the linker's electronic and hydrogen-bonding characteristics. nih.gov

Linker Rigidity plays a significant role in orienting the connected functional groups. Replacing a flexible piperidine ring with a more rigid, unsaturated tetrahydropyridine (B1245486) ring led to a tenfold increase in activity for a series of anti-Chagas disease agents. Conversely, replacing the piperidine with a flexible, acyclic analog resulted in a complete loss of activity, indicating that the conformational constraint provided by the ring was necessary. In some cases, a flexible linker can be advantageous; dimeric piperidine-based DAT inhibitors with a flexible linker showed high potency, as the linker could adjust its orientation to avoid unfavorable interactions within the binding site.

The following table provides examples of how linker modifications influence the activity of piperidine derivatives.

Target/ActivityLinker ModificationEffect on Activity
MAO-B InhibitionOptimal length of 2-5 carbons. nih.govMaximum inhibitory activity. nih.gov
MAO InhibitionAmide linker changed to thioamide. nih.govDrastic reduction in activity. nih.gov
D4.2/5-HT2A Receptor AffinityIncreased alkyl linker length. researchgate.netDecreased binding affinity. researchgate.net
Influenza Virus InhibitionEther linkage (vs. other types).Critical for inhibitory activity.
Anti-Chagas ActivityPiperidine replaced with acyclic analog.Loss of activity.
Dopamine Transporter (DAT)Flexible linker in dimeric compounds.High potency due to optimal orientation.

Stereochemical Effects on Biological Recognition and Potency

Biological systems are inherently chiral, and thus the three-dimensional arrangement of atoms in a drug molecule is paramount for its recognition and potency. For piperidine derivatives, which often contain multiple stereocenters, different stereoisomers can exhibit vastly different pharmacological profiles.

The relative orientation of substituents, known as cis/trans isomerism, is a critical factor. In a study of 3,4-disubstituted piperidines as monoamine transporter inhibitors, the stereochemistry dictated the selectivity profile. The (-)-cis analogues displayed selectivity for the dopamine and norepinephrine (B1679862) transporters (DAT/NET), whereas the (-)-trans and (+)-cis isomers were selective for the serotonin transporter (SERT) or showed a mixed SERT/NET profile. Interestingly, for a different class of DAT inhibitors, the cis-disubstituted piperidine was only twofold more potent than its trans isomer, a much smaller difference than is seen in more rigid related compounds, suggesting the flexible piperidine ring can better adapt to the binding site. rsc.org

Enantioselectivity, which refers to the different properties of mirror-image (R/S) isomers, is also fundamental. In a series of dihydrofuro[3,2-b]piperidine derivatives designed as α-glucosidase inhibitors, compounds with an L-arabino configuration were generally more potent than the corresponding D-arabinose-derived compounds, demonstrating that the specific configuration of the hydroxyl groups on the piperidine ring had a dramatic effect on inhibitory potency. encyclopedia.pub The synthesis of specific stereoisomers, often through stereoselective C-H functionalization or the use of chiral starting materials, is therefore a key strategy in drug design to isolate the most active and selective isomer. nih.govenamine.net

The table below illustrates the profound impact of stereochemistry on the activity of piperidine derivatives.

Compound ClassStereoisomers ComparedBiological TargetKey Finding
3,4-Disubstituted Piperidines(-)-cis vs. (-)-trans vs. (+)-cisMonoamine TransportersIsomers showed distinct selectivity profiles (DAT/NET vs. SERT vs. SERT/NET).
Dihydrofuro[3,2-b]piperidinesL-arabino vs. D-arabino configurationα-GlucosidaseL-arabino configured compounds were generally more potent inhibitors. encyclopedia.pub
4-Chlorophenyl-piperidinescis vs. trans isomersDopamine Transporter (DAT)cis isomer was only 2-fold more potent than the trans isomer. rsc.org
Piperidin-4-ol DerivativesSpecific stereoisomers synthesizedAntibacterial, AntifungalBiological activities were dependent on the specific stereochemistry of the molecule.

Pharmacophore Modeling and Ligand Based Design Applications for 4 2,2 Difluoropropoxy Piperidine Scaffolds

Pharmacophore Hypothesis Generation for Piperidine-Containing Chemical Entities

The development of a robust pharmacophore model is the initial step in ligand-based design. For piperidine-containing compounds, this process involves identifying the key chemical features that are critical for biological activity and their specific spatial arrangement.

The 4-(2,2-Difluoropropoxy)piperidine scaffold presents several key pharmacophoric features that can be crucial for molecular recognition by a biological target. The piperidine (B6355638) ring itself contains a basic nitrogen atom, which can act as a positive ionizable group at physiological pH. nih.gov This feature is often critical for forming salt bridges or key hydrogen bonds with acidic residues in a protein's active site.

Table 1: Potential Pharmacophoric Features of this compound

FeatureDescriptionPotential Interaction
Positive Ionizable Group The nitrogen atom within the piperidine ring.Can be protonated at physiological pH, enabling ionic interactions and hydrogen bonding. nih.gov
Hydrogen Bond Acceptor The oxygen atom of the ether linkage.Can form hydrogen bonds with suitable donor groups on the target protein.
Hydrophobic Features The piperidine ring and the difluoropropoxy alkyl chain.Can engage in van der Waals and hydrophobic interactions within the binding pocket. nih.gov
Halogen Bonds The fluorine atoms on the propoxy chain.The polarized fluorine atoms may act as weak hydrogen bond acceptors or participate in halogen bonding.

Once the essential features are identified, their three-dimensional arrangement is determined to generate a pharmacophore hypothesis. This is typically achieved by superimposing a set of active molecules and identifying the common spatial distribution of their pharmacophoric features. For the this compound scaffold, the relative positions of the ionizable nitrogen, the hydrogen bond accepting ether oxygen, and the hydrophobic regions are critical. The conformational flexibility of the piperidine ring (chair and boat conformations) and the rotatable bonds in the side chain must be considered to define the optimal 3D arrangement for binding to a target.

De Novo Ligand Design Strategies Incorporating the this compound Moiety

De novo design involves the computational construction of novel molecules that fit a pharmacophore model or a target's binding site. The this compound moiety can serve as a valuable fragment or scaffold in such design strategies. Algorithms can be used to connect this core structure with other chemical fragments in a way that satisfies the pharmacophoric constraints, leading to the generation of novel chemical entities with predicted biological activity.

Application in Lead Optimization and Analog Design

Pharmacophore models are instrumental in the lead optimization phase of drug discovery. subharti.org By understanding the key interactions of a lead compound containing the this compound scaffold, medicinal chemists can design analogs with improved potency, selectivity, and pharmacokinetic properties. For instance, modifications can be made to other parts of the molecule to introduce additional favorable interactions or to fine-tune the physicochemical properties, guided by the spatial and electronic requirements defined by the pharmacophore model.

Advanced Research Applications of 4 2,2 Difluoropropoxy Piperidine and Its Derivatives

Utility as Research Tools for In Vitro Biological Target Modulation

The unique structural and electronic properties imparted by the difluoropropoxy group make 4-(2,2-difluoropropoxy)piperidine derivatives highly effective as modulators of biological targets in vitro.

Derivatives of 4,4-difluoropiperidine (B1302736) have been identified as potent and highly selective antagonists for the dopamine (B1211576) D4 receptor (D4R). chemrxiv.orgchemrxiv.orgnih.govnih.gov These compounds are invaluable as in vitro tools for studying the role of D4R in various physiological and pathological processes, such as L-DOPA-induced dyskinesias. chemrxiv.orgnih.gov

Structure-activity relationship (SAR) studies have led to the development of compounds with exceptional binding affinity and selectivity for the D4 receptor over other dopamine receptor subtypes. chemrxiv.orgnih.gov For instance, compound 14a from a series of 4,4-difluoropiperidine ether-based antagonists demonstrated a binding affinity (Ki) of 0.3 nM for the D4 receptor and over 2000-fold selectivity against D1, D2, D3, and D5 receptors. chemrxiv.orgchemrxiv.orgnih.gov While some compounds in this series showed poor microsomal stability, their high selectivity makes them excellent probes for investigating D4 receptor signaling in cellular models. chemrxiv.orgnih.gov The (R)-enantiomer has been confirmed as the active isomer for some of these scaffolds. nih.gov

Table 1: In Vitro Activity of Representative Dopamine D4 Receptor Antagonists
CompoundScaffold TypeD4 Receptor Binding Affinity (Ki)Selectivity over other Dopamine Receptors (D1, D2, D3, D5)Reference
Compound 14a4,4-difluoropiperidine ether0.3 nM>2000-fold chemrxiv.org, chemrxiv.org, nih.gov
(R)-4,4-difluoropiperidine derivatives(R)-4,4-difluoropiperidine coreHighly potentHigh selectivity nih.gov

The piperidine (B6355638) scaffold is a common feature in ligands targeting sigma receptors (σR), which are implicated in cancer and neurological disorders. nih.gov The sigma receptor family includes the σ1R and the σ2R, the latter of which was recently identified as the transmembrane protein TMEM97. nih.gov

Researchers have designed and synthesized numerous piperidine-based derivatives to achieve high affinity for one or both sigma receptor subtypes. nih.govunimi.it For example, 4-phenyl-1-(4-phenylbutyl)piperidine (PPBP) is a well-characterized sigma receptor ligand that has been used in cellular studies to investigate neuroprotection. rndsystems.comnih.gov It has been shown to attenuate neuronal nitric oxide synthase (nNOS) activity and protect against ischemic neuronal damage in vitro. nih.gov Other developed piperidine derivatives show mixed affinity for both σ1 and σ2 receptor subtypes, making them useful tools for studying the distinct and overlapping functions of these receptors in cellular pathways. nih.gov

Table 2: Examples of Piperidine-Based Sigma Receptor Ligands for Cellular Studies
LigandTarget(s)Observed In Vitro EffectReference
4-phenyl-1-(4-phenylbutyl)piperidine (PPBP)σ1RAttenuates nNOS activity; provides neuroprotection against oxygen-glucose deprivation. nih.gov
Piperidine-based alkylacetamide derivativesσ1R and σ2RExhibit mixed affinity, allowing for the study of both receptor subtypes. nih.gov
Piperazine (B1678402) derivative 25bσ1R (high affinity), σ2R (lower affinity)pKi of 9.13 for σ1R with 47-fold selectivity over σ2R. unimi.it

The piperidine motif and its fluorinated derivatives are being explored for their potential to inhibit key viral proteins. researchgate.netjmb.or.kr A patent application has described pyrrolidine (B122466) derivatives containing a 2,2-difluoropropoxy moiety as potential inhibitors of the main protease (Mpro or 3CLpro) of coronaviruses, including SARS-CoV-2. google.com Mpro is a critical enzyme for viral replication, making it a prime target for antiviral drug development. jmb.or.kr

While direct studies on this compound as a viral inhibitor are emerging, the broader class of piperidine-containing compounds has shown activity against various viruses. researchgate.net The development of capsid-binding inhibitors, such as pocapavir , for enteroviruses demonstrates the utility of heterocyclic scaffolds in blocking viral uncoating and replication. frontierspartnerships.org Furthermore, fluorinated nucleoside analogs like 4'-Fluorouridine (4'-FlU) have demonstrated potent, broad-spectrum antiviral activity against RNA viruses such as influenza and chikungunya virus by targeting the viral RNA-dependent RNA polymerase (RdRP). plos.orgnih.gov These findings support the investigation of fluorinated piperidine derivatives like this compound as scaffolds for novel antiviral agents for in vitro research.

Integration into Complex Molecular Architectures (e.g., PROTACs, Fluorescent Probes, PET Imaging Agents)

The this compound scaffold can be incorporated as a key structural element into larger, more complex molecules designed for specialized research applications.

PROTACs (Proteolysis-Targeting Chimeras): PROTACs are bifunctional molecules that induce the degradation of a target protein. cancer.gov A piperidine-based moiety could serve as the ligand that binds to the protein of interest, connected via a linker to another ligand that recruits an E3 ubiquitin ligase. The stability and binding properties conferred by the difluoropropoxy group could be advantageous in designing potent and selective PROTACs. cancer.gov

Fluorescent Probes: To visualize biological processes at the cellular level, fluorescent probes are indispensable. cancer.govnih.gov A this compound derivative could be conjugated to a fluorophore. Such a probe could be designed to bind a specific target, allowing for its localization and dynamics to be studied using fluorescence microscopy. The piperidine core would mediate target engagement, while the fluorophore provides the optical signal. nih.gov

PET Imaging Agents: Positron Emission Tomography (PET) is a non-invasive imaging technique that uses radiolabeled tracers to visualize and quantify physiological processes. cancer.govnih.gov The this compound scaffold can be labeled with a positron-emitting isotope, such as fluorine-18 (B77423) (¹⁸F), to create a PET imaging agent. For example, 2-¹⁸F-Fluoropropionic acid (¹⁸F-FPA) has been evaluated as a potential PET tracer for imaging prostate cancer. nih.gov A patent has also described a complex molecule, 2-[[4-(2,2-difluoropropoxy)pyrimidin-5-yl]methylamino]-4-[[(1R,4S)-4-hydroxy-3,3-dimethylcyclohexyl]amino]pyrimidine-5-carbonitrile , which highlights how the difluoropropoxy moiety can be integrated into larger structures for potential diagnostic or therapeutic applications, such as targeting TACC3 in cancer. google.com

Exploration in Pre-clinical Biological Pathways Based on In Vitro Evidence

The piperidine ring is a privileged scaffold found in numerous bioactive compounds, and its derivatives have been explored for a wide range of therapeutic activities in preclinical models. researchgate.netnih.gov The in vitro evidence for these activities provides a basis for investigating derivatives of this compound in similar biological pathways.

Anticancer Activity: Piperine (B192125), an alkaloid containing a piperidine ring, and its derivatives have demonstrated anticancer potential in preclinical studies by modulating various signaling pathways, inducing apoptosis, and inhibiting tumor cell growth. nih.govresearchgate.net A patent for isoxazole (B147169) derivatives targeting the Transforming Acidic Coiled-Coil-Containing Protein 3 (TACC3) for anticancer applications includes a compound featuring a 4-(2,2-difluoropropoxy)pyrimidine group, suggesting the utility of this moiety in oncology research. google.com

Antidiabetic Activity: Chalcones and N-phenyl piperazine derivatives, which share structural similarities with piperidine-based compounds, have shown antidiabetic effects in vitro by inhibiting enzymes like α-amylase. biomedpharmajournal.orgnih.gov This suggests that appropriately functionalized piperidine derivatives could be explored for similar activities.

Anti-inflammatory Activity: Piperine and other piperidine derivatives exhibit anti-inflammatory properties. nih.govbiomedpharmajournal.org Chalcones have also been reported to inhibit cyclooxygenase (COX) enzymes in vitro. nih.gov These findings support the evaluation of this compound derivatives for their potential to modulate inflammatory pathways.

Neuroprotective Activity: The piperidine alkaloid piperine has shown neuroprotective benefits in preclinical models of neurodegenerative diseases. nih.gov The use of piperidine-based sigma receptor ligands to protect neurons from ischemic damage in vitro further underscores the potential for this scaffold in neuroprotection research. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.